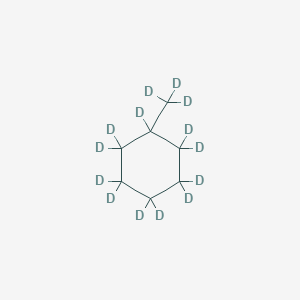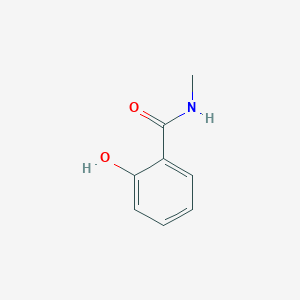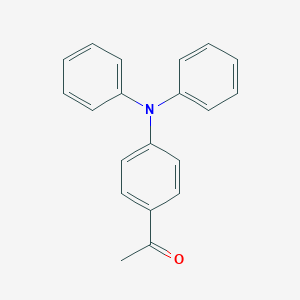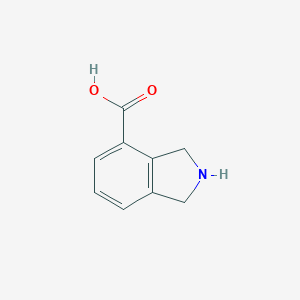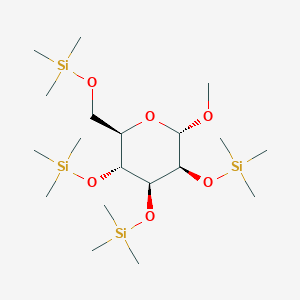
alpha-D-Mannopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Mannopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)-, commonly known as TMS-Man, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TMS-Man is a derivative of mannose, a simple sugar that is found in various natural sources, including fruits, vegetables, and dairy products. TMS-Man is synthesized by chemically modifying mannose, and it is widely used in various biochemical and physiological experiments.
作用機序
TMS-Man works by binding to specific carbohydrate-binding proteins, such as lectins. Lectins are proteins that bind to specific carbohydrates and play important roles in various biological processes. TMS-Man can be used to study the binding specificity of lectins and their role in biological processes.
生化学的および生理学的効果
TMS-Man has been shown to have various biochemical and physiological effects. It can inhibit the growth of certain bacteria and viruses by blocking their ability to bind to host cells. TMS-Man can also modulate the immune response by binding to specific immune cells and regulating their activity. Additionally, TMS-Man has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
実験室実験の利点と制限
TMS-Man has several advantages for lab experiments. It is stable and can be stored for long periods without degradation. TMS-Man is also highly soluble in water, making it easy to prepare solutions for experiments. However, TMS-Man has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, TMS-Man can be toxic in high concentrations, and care should be taken when handling it.
将来の方向性
There are several future directions for TMS-Man research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for TMS-Man, such as in drug development or as a diagnostic tool. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TMS-Man and its potential clinical applications.
In conclusion, TMS-Man is a valuable tool in scientific research, particularly in the field of glycobiology. Its unique properties and potential applications have made it a subject of interest for many researchers. Although there are some limitations to its use, the advantages of TMS-Man outweigh the drawbacks, and it is expected to continue to play an important role in scientific research in the future.
合成法
The synthesis of TMS-Man involves the chemical modification of mannose using trimethylsilyl (TMS) groups. The TMS groups are added to the hydroxyl groups of mannose, resulting in the formation of TMS-Man. The synthesis of TMS-Man is a complex process that requires specialized equipment and expertise. However, the availability of TMS-Man has increased in recent years due to the development of more efficient synthesis methods.
科学的研究の応用
TMS-Man has been extensively used in scientific research, particularly in the field of glycobiology. Glycobiology is the study of carbohydrates and their role in biological processes. TMS-Man is a valuable tool in glycobiology research as it can be used to study the structure and function of glycoproteins and glycolipids. Glycoproteins and glycolipids are complex molecules that play important roles in cell signaling, immune response, and other physiological processes.
特性
CAS番号 |
1769-06-8 |
|---|---|
製品名 |
alpha-D-Mannopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- |
分子式 |
C19H46O6Si4 |
分子量 |
482.9 g/mol |
IUPAC名 |
[(2S,3S,4S,5R,6R)-2-methoxy-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C19H46O6Si4/c1-20-19-18(25-29(11,12)13)17(24-28(8,9)10)16(23-27(5,6)7)15(22-19)14-21-26(2,3)4/h15-19H,14H2,1-13H3/t15-,16-,17+,18+,19+/m1/s1 |
InChIキー |
UIDVFSCIFIMDHO-GFEQUFNTSA-N |
異性体SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
COC1C(C(C(C(O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
COC1C(C(C(C(O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



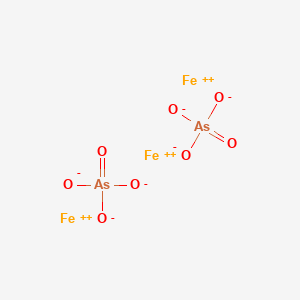
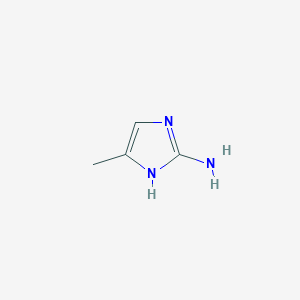
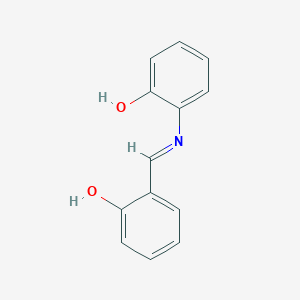
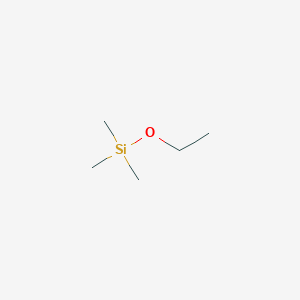
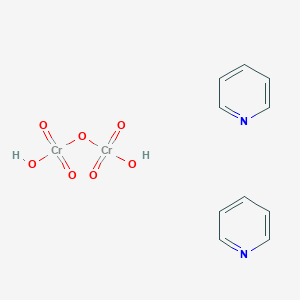
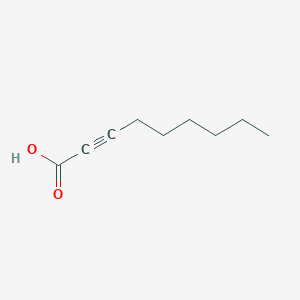
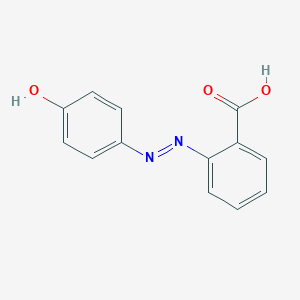
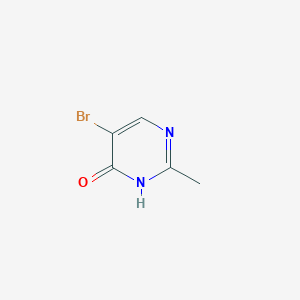
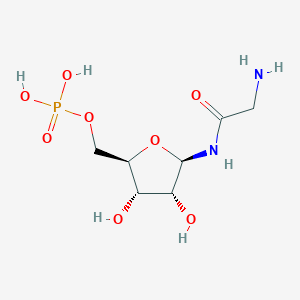
![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)
